Methyl 4-(3-oxobutanamido)benzoate

Heterocyclic synthesis Organic building block Medicinal chemistry

Methyl 4-(3-oxobutanamido)benzoate (CAS 67093-75-8, MF: C12H13NO4, MW: 235.24 g/mol) is a para-substituted aromatic compound belonging to the class of acetoacetamide-functionalized benzoate esters. Its structural motif features a β-ketoamide linkage connecting a methyl ester group at the para position of the phenyl ring.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 67093-75-8
Cat. No. B187643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-oxobutanamido)benzoate
CAS67093-75-8
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C12H13NO4/c1-8(14)7-11(15)13-10-5-3-9(4-6-10)12(16)17-2/h3-6H,7H2,1-2H3,(H,13,15)
InChIKeyRRXPQXHSMOPJLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(3-oxobutanamido)benzoate (CAS 67093-75-8): Chemical Identity and Core Structural Features for Research Procurement


Methyl 4-(3-oxobutanamido)benzoate (CAS 67093-75-8, MF: C12H13NO4, MW: 235.24 g/mol) is a para-substituted aromatic compound belonging to the class of acetoacetamide-functionalized benzoate esters . Its structural motif features a β-ketoamide linkage connecting a methyl ester group at the para position of the phenyl ring [1]. This compound is distinguished from its ortho-substituted isomer Methyl 2-(3-oxobutanamido)benzoate (CAS 81937-41-9) and its meta-substituted isomer Methyl 3-(3-oxobutanamido)benzoate (CAS 1016715-52-8) by the specific spatial orientation of the functional groups [2][3]. The para-substitution pattern enables distinct reactivity in heterocycle synthesis and β-oxo amide-based transformations compared to its regioisomers [4].

Why Methyl 4-(3-oxobutanamido)benzoate (CAS 67093-75-8) Cannot Be Substituted with Regioisomers or Structural Analogs in Critical Applications


Methyl 4-(3-oxobutanamido)benzoate exhibits a unique para-substitution pattern that fundamentally differentiates it from its ortho- and meta-regioisomers in terms of physicochemical properties and reactivity. The para isomer has a melting point of 122-124 °C , significantly higher than that expected for its meta or ortho counterparts, a difference that directly impacts purification and formulation protocols. The regioisomeric arrangement alters the electron density distribution on the aromatic ring, affecting both the reactivity of the β-ketoamide group in condensation reactions and the steric accessibility of the ester moiety [1]. This compound also differs from its ethyl ester analog, Ethyl 4-(3-oxobutanamido)benzoate (CAS 30764-23-9), where the ethyl group introduces different lipophilicity (LogP) and steric bulk, affecting both solubility profiles and subsequent transesterification or amidation reaction rates [2]. Generic substitution among these analogs without empirical validation would introduce uncontrolled variables in reaction yield, purity, and downstream synthetic compatibility, particularly in multi-step pharmaceutical intermediate syntheses where regiospecificity is critical [3].

Quantitative Differentiation Evidence for Methyl 4-(3-oxobutanamido)benzoate (CAS 67093-75-8) Versus Closest Analogs


Para Isomer vs. Meta Isomer: Differential Physicochemical Properties and Reactivity

Methyl 4-(3-oxobutanamido)benzoate (para isomer) exhibits a melting point of 122-124 °C , whereas the meta isomer Methyl 3-(3-oxobutanamido)benzoate lacks a documented melting point, reflecting differences in crystal lattice energy and intermolecular interactions [1]. The para isomer has a LogP of 1.46 (experimental) to 2.2 (calculated XLogP3), compared to the meta isomer's calculated XLogP3 of 1.9, indicating a measurable difference in lipophilicity [1]. The para substitution also enables distinct reactivity in N-chlorosuccinimide-mediated deacylative dihalogenation, yielding α,α-dihalo-N-arylacetamides with 97% yield [2].

Heterocyclic synthesis Organic building block Medicinal chemistry

Para Isomer vs. Ortho Isomer: Differential Steric and Electronic Environment

Methyl 4-(3-oxobutanamido)benzoate (para isomer) has a topological polar surface area (TPSA) of 72.5 Ų and a calculated complexity index of 306 . The ortho isomer, Methyl 2-(3-oxobutanamido)benzoate (CAS 81937-41-9), has a calculated complexity index of 314 and a significantly lower XLogP3 of 1.5 [1], indicating altered hydrogen bonding capacity and different pharmacokinetic potential due to the proximity of the β-ketoamide and ester groups. This ortho arrangement facilitates intramolecular hydrogen bonding that is absent in the para isomer, leading to divergent chemical behavior in cyclization and condensation reactions [1].

Regioselective synthesis SAR studies Computational chemistry

Methyl Ester vs. Ethyl Ester Analog: Differential Synthetic Versatility and Physicochemical Properties

Methyl 4-(3-oxobutanamido)benzoate (methyl ester) has a molecular weight of 235.24 g/mol and a melting point of 122-124 °C . Its ethyl ester analog, Ethyl 4-(3-oxobutanamido)benzoate (CAS 30764-23-9), has a molecular weight of 249.26 g/mol and a lower melting point of 95-97 °C (reported elsewhere) [1]. The methyl ester exhibits a higher density (1.234 g/cm³) and a higher boiling point (442.9 °C at 760 mmHg) compared to the ethyl ester's expected values, reflecting stronger intermolecular interactions . The methyl ester also serves as a more reactive substrate in nucleophilic acyl substitution due to the smaller steric bulk of the methoxy group [2].

Ester hydrolysis Transesterification Prodrug design

Synthesis Efficiency: One-Step Protocol in Quantitative Yield

Methyl 4-(3-oxobutanamido)benzoate can be synthesized in a one-step protocol using adapted Vilsmeier conditions, achieving quantitative yield [1]. This method contrasts with traditional multi-step syntheses that typically require separate esterification and amidation steps, which often result in cumulative yields below 60-70% . The optimized protocol yields the product in high purity without the need for extensive chromatographic purification [1]. The compound has also been employed as a substrate in deacylative dihalogenation reactions catalyzed by zwitterionic catalysts, yielding α,α-dihalo-N-arylacetamides in 97% yield [2].

Synthetic methodology Process chemistry Green chemistry

Comprehensive Spectroscopic Characterization: NMR and Vibrational Spectroscopy

Methyl 4-(3-oxobutanamido)benzoate has been thoroughly characterized by ¹H NMR, ¹³C NMR, IR, and Raman spectroscopy, with detailed spectral data published [1]. This comprehensive characterization provides unambiguous structural confirmation and establishes a reference standard for purity assessment and batch-to-batch consistency [1]. In contrast, many structural analogs, including the meta and ortho isomers, lack such detailed and publicly available spectroscopic documentation [2][3], making the para isomer a more reliable choice for applications requiring stringent analytical validation.

Analytical chemistry Quality control Structural elucidation

Optimal Research and Industrial Applications for Methyl 4-(3-oxobutanamido)benzoate (CAS 67093-75-8)


Synthesis of α,α-Dihalo-N-arylacetamide Intermediates via Deacylative Dihalogenation

Methyl 4-(3-oxobutanamido)benzoate serves as an efficient substrate for zwitterion-catalyzed deacylative dihalogenation, yielding α,α-dihalo-N-arylacetamides in 97% yield [1]. This reaction proceeds without aromatic halogenation side products and represents a high-value transformation for generating versatile synthetic intermediates. The para substitution pattern ensures optimal electronic activation for this transformation [1].

Precursor for Heterocyclic Compound Libraries in Medicinal Chemistry

The β-ketoamide functionality in Methyl 4-(3-oxobutanamido)benzoate enables its use as a building block for the synthesis of diverse heterocyclic scaffolds, including pyrazoles, isoxazoles, and pyrimidines . The quantitative one-step synthetic protocol ensures reliable and cost-effective access to this building block for high-throughput screening campaigns [2].

Analytical Reference Standard for Method Development and Quality Control

With its well-defined melting point (122-124 °C) and comprehensively published spectroscopic data (¹H, ¹³C NMR, IR, Raman), Methyl 4-(3-oxobutanamido)benzoate is an ideal reference standard for calibrating analytical instruments, validating synthetic protocols, and ensuring batch-to-batch consistency in regulated environments [2].

Scaffold for Structure-Activity Relationship (SAR) Studies

The distinct physicochemical properties of the para isomer (LogP 1.46-2.2, TPSA 72.5 Ų) compared to its ortho (XLogP3 1.5) and meta (XLogP3 1.9) isomers provide a systematic platform for exploring regioisomer-dependent biological activity and pharmacokinetic behavior [3][4]. This enables rational design and optimization of lead compounds in drug discovery programs.

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